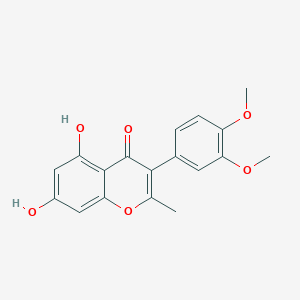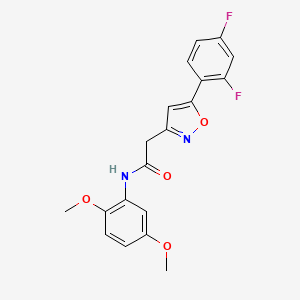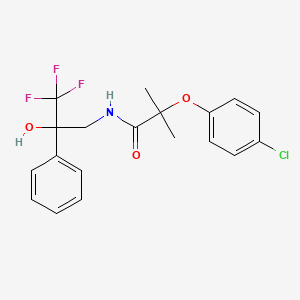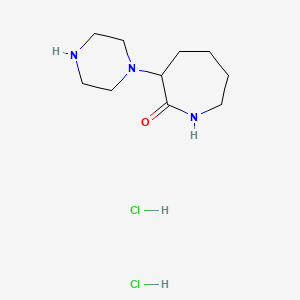
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a type of oxygen-containing heterocycle . The 3,4-dimethoxyphenyl group is a common motif in organic chemistry and is found in a variety of natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step sequences involving various types of organic reactions .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. A study on a similar compound, “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one”, reported the use of vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability studies .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For a related compound, “3,4-Dimethoxyphenylacetone”, the flash point was reported to be greater than 110 °C .Applications De Recherche Scientifique
Crystal Structure Analysis
One notable application of this compound is in crystal structure analysis. Watson et al. (1991) studied the structure of a similar flavone, highlighting the planarity of the AB ring system and the intermolecular hydrogen bonds. This kind of analysis is crucial for understanding the physical properties and potential interactions of such compounds (Watson, Kashyap, Gao, & Mabry, 1991).
Chemical Synthesis
Li et al. (2009) described the synthesis of substituted 2-aroyl-3-methylchromen-4-one from isovanillin, showcasing a method for creating derivatives of the compound . This research is important for developing new synthetic routes and potentially novel compounds (Li, Shu, Chen, Chen, Chen, & Wang, 2009).
Reaction Studies
Zinchenko et al. (2009) explored the reaction of a related amino-substituted compound, providing insights into the chemical behavior and potential applications of similar molecules in synthesizing diverse heterocyclic compounds (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Biological Activity Research
Salam et al. (2021) reported on the properties of 3-benzylchroman-4-ones, related to our compound, focusing on their potential biological activities, including anti-inflammatory and antibacterial properties. Understanding these activities can be crucial for pharmaceutical applications (Salam, Shilpa, Kumar, Bankapur, Sinha, Simon, & Chidangil, 2021).
Pharmacological Applications
Liu, Li, and Li (2004) synthesized novel carboxylic acid derivatives of a similar compound and evaluated their biological activities. Such research is vital for discovering new drugs or agricultural chemicals (Liu, Li, & Li, 2004).
Mécanisme D'action
Target of action
The compound might interact with a variety of biological targets. For instance, a similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been shown to interact with aromatic-amino-acid aminotransferase .
Mode of action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been shown to have activity as monoamine oxidase inhibitors .
Biochemical pathways
Similar compounds are known to affect various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties .
Result of action
Similar compounds have been shown to have various effects, such as inhibiting monoamine oxidase .
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-9-16(10-4-5-13(22-2)14(6-10)23-3)18(21)17-12(20)7-11(19)8-15(17)24-9/h4-8,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZAQXBYWZWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2965181.png)
![4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2965182.png)



![1-(butan-2-yl)-4-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2965190.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2965191.png)
![N-(2-methoxyethyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2965192.png)


![5-Bromo-N-[3-(2-phenylimidazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B2965196.png)

